molecular formula C23H29N3O6 B6421661 N-cyclohexyl-2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide CAS No. 898456-54-7

N-cyclohexyl-2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide

Cat. No.: B6421661
CAS No.: 898456-54-7
M. Wt: 443.5 g/mol
InChI Key: BUUYEUBIAGBYFP-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide is a useful research compound. Its molecular formula is C23H29N3O6 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.20563565 g/mol and the complexity rating of the compound is 766. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-cyclohexyl-2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and results from various studies.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC23H29N3O6
Molecular Weight443.5 g/mol
Purity≥95%
Complexity Rating766

Synthesis of the Compound

The synthesis of this compound involves a multi-step process that typically includes the formation of 4H-pyran derivatives through reactions involving piperazine and furan derivatives. The Mannich reaction is often employed to achieve the desired structural modifications, which enhance the biological activity of the final product .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives of 4H-pyran have shown significant antibacterial activity against various strains, including E. coli, S. paratyphi, and M. smegmatis. The minimum inhibitory concentrations (MICs) for these compounds were reported as low as 4 µg/mL for M. smegmatis, indicating potent activity .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have demonstrated that related compounds exhibit cytotoxic effects against various human solid tumor cell lines, including HepG2 and HCCLM7. The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of cell cycle progression and inhibition of key signaling pathways .

The biological activity of N-cyclohexyl-2-[...]-acetamide can be attributed to its ability to interact with specific biological targets:

  • DNA Gyrase Inhibition : Similar compounds have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thus contributing to their antibacterial effects.
  • Cell Cycle Modulation : In cancer cells, these compounds may interfere with cell cycle checkpoints, leading to increased apoptosis.

Case Studies

A notable case study involved a series of synthesized 4H-pyran derivatives tested for their antibacterial properties. The study revealed that modifications at specific positions on the pyran ring significantly influenced antimicrobial potency and selectivity against target pathogens .

Properties

IUPAC Name

N-cyclohexyl-2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6/c27-19-13-18(14-25-8-10-26(11-9-25)23(29)20-7-4-12-30-20)31-15-21(19)32-16-22(28)24-17-5-2-1-3-6-17/h4,7,12-13,15,17H,1-3,5-6,8-11,14,16H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUYEUBIAGBYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.